Hydroxy Chlorodenafil
CAS No.: 1391054-00-4
Cat. No.: VC0140542
Molecular Formula: C19H23ClN4O3
Molecular Weight: 390.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391054-00-4 |
---|---|
Molecular Formula | C19H23ClN4O3 |
Molecular Weight | 390.9 g/mol |
IUPAC Name | 5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C19H23ClN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9,14,25H,4-6,10H2,1-3H3,(H,21,22,26) |
Standard InChI Key | QFQLUTUWAYYGSV-UHFFFAOYSA-N |
SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CCl)O)OCC)C |
Canonical SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CCl)O)OCC)C |
Introduction
Hydroxy Chlorodenafil is uniquely identified through multiple chemical identifiers that allow for precise recognition and differentiation from related compounds. These identifiers serve as standardized reference points for researchers, regulators, and analytical chemists working with this compound.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
Chemical Name | Hydroxy Chlorodenafil |
CAS Number | 1391054-00-4 |
Molecular Formula | C19H23ClN4O3 |
Molecular Weight | 390.9 g/mol |
IUPAC Name | 5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI Key | QFQLUTUWAYYGSV-UHFFFAOYSA-N |
The compound is also known by several synonyms including Hydroxychlorodenafil and 5-(5-(2-Chloro-1-hydroxyethyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one . These alternative designations facilitate cross-referencing across different chemical databases and research publications.
Chemical Structure and Properties
Structural Features
Hydroxy Chlorodenafil features a complex heterocyclic structure with several important functional groups that contribute to its chemical behavior and potential biological activities. The core structure includes a pyrazolo[4,3-d]pyrimidin-7-one system, which is characteristic of many PDE5 inhibitors.
Key structural elements include:
-
A pyrazolo[4,3-d]pyrimidin-7-one core
-
An ethoxy-substituted phenyl ring
-
A 2-chloro-1-hydroxyethyl group
-
A methyl group at position 1 of the pyrazole ring
The 2-chloro-1-hydroxyethyl substituent represents a distinctive feature compared to other related PDE5 inhibitors, contributing to its unique chemical profile and potentially its pharmacological properties.
Physical and Chemical Properties
The physical and chemical properties of Hydroxy Chlorodenafil determine its behavior in different environments, including biological systems and analytical procedures. These properties are crucial for understanding its stability, solubility, and potential interactions.
Table 2: Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
XLogP3-AA | 2.3 | |
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 5 | |
Rotatable Bond Count | 7 | |
Exact Mass | 390.1458683 Da |
The moderate lipophilicity (XLogP3-AA value of 2.3) suggests a balance between water solubility and membrane permeability, which has implications for its bioavailability if ingested. The presence of hydrogen bond donors and acceptors contributes to potential interactions with biological targets and influences its solubility in different media.
Analytical Detection and Identification Methods
Standard Method Performance Requirements
The AOAC International has established Standard Method Performance Requirements (SMPR) for the identification of PDE5 inhibitors in dietary ingredients and supplements, which includes Hydroxy Chlorodenafil. These requirements provide standardized guidelines for analytical methods used to detect and identify this compound in various matrices.
According to AOAC SMPR 2014.010, analytical methods for PDE5 inhibitors should meet specific performance criteria:
Table 3: Method Performance Requirements
Parameter | Requirement | Target Test Concentration |
---|---|---|
Probability of Identification (POI) at low concentration | 90% of pooled data | 100 ppm |
POI at high concentration | 100% correct analyses expected | 10× low concentration |
POI at zero concentration | No false positives | 0 ppm |
These requirements ensure that analytical methods can reliably detect Hydroxy Chlorodenafil at relevant concentrations, with appropriate sensitivity and specificity .
Identification Techniques
The AOAC SMPR indicates that any analytical technique that can identify Hydroxy Chlorodenafil and meets the performance requirements is acceptable. The identification should follow technique-specific, generally acceptable criteria, such as those provided in the European Commission Decision 2002/657/EC .
Common analytical techniques for the identification of Hydroxy Chlorodenafil may include:
-
Liquid chromatography coupled with mass spectrometry (LC-MS)
-
High-performance liquid chromatography (HPLC)
-
Infrared spectroscopy
-
Nuclear magnetic resonance (NMR) spectroscopy
These methods can provide structural information and confirmation of identity based on the compound's unique chemical and physical properties.
Regulatory Considerations and Classification
Classification as a PDE5 Inhibitor
Hydroxy Chlorodenafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor, placing it in the same category as approved pharmaceutical agents such as sildenafil, tadalafil, vardenafil, avanafil, and udenafil . This classification is based on structural similarities and presumed mechanism of action.
The AOAC documentation indicates that Hydroxy Chlorodenafil is included in the Target Compound Panel for PDE5 inhibitors, highlighting its regulatory significance in the context of dietary supplement adulteration . This inclusion suggests regulatory concern about its potential presence in products marketed as dietary supplements.
Relationship to Other PDE5 Inhibitors
Structural Relationships
Hydroxy Chlorodenafil shares structural features with other PDE5 inhibitors, particularly with sildenafil and its analogs. The common pyrazolopyrimidine core structure is a defining feature of many compounds in this class, although specific substituents and modifications create unique chemical entities with potentially different properties.
The AOAC document lists several PDE5 inhibitors alongside Hydroxy Chlorodenafil, including:
-
Sildenafil and analogs (acetildenafil, thiohomosildenafil, etc.)
-
Tadalafil and analogs (acetaminotadalafil)
-
Vardenafil
-
Avanafil
These structural relationships may have implications for cross-reactivity in analytical methods and potentially for pharmacological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume